7-Chloro-4-methoxy-1h-indole-2,3-dione

Descripción general

Descripción

7-Chloro-4-methoxy-1h-indole-2,3-dione is a useful research compound. Its molecular formula is C9H6ClNO3 and its molecular weight is 211.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 7-chloro-4-methoxy-1h-indole-2,3-dione, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .

Result of Action

The broad-spectrum biological activities of indole derivatives suggest that they can have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to have a broad spectrum of biological activities, including the treatment of cancer cells, microbes, and various types of disorders in the human body .

Actividad Biológica

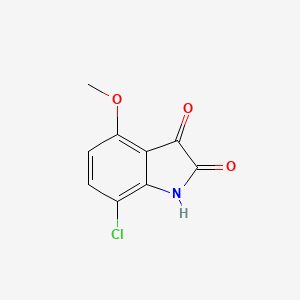

7-Chloro-4-methoxy-1H-indole-2,3-dione, also known as 7-chloro-4-methoxyisatin, is a synthetic compound belonging to the indole derivative class. Its molecular formula is C₉H₆ClN₁O₃, and it features a unique substitution pattern that contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The structure of this compound includes:

- Bicyclic core : Characteristic of indole derivatives.

- Substituents : A chloro group at the 7-position and a methoxy group at the 4-position.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClN₁O₃ |

| Molecular Weight | 211.6 g/mol |

| Purity | Typically ≥95% |

| NCI Number | 149597 |

Antiviral Properties

Research indicates that indole derivatives, including this compound, exhibit antiviral activities. Studies have shown that these compounds can inhibit viruses such as influenza A and Coxsackie B4 virus, suggesting their potential as antiviral agents in therapeutic applications.

Anticancer Activity

The compound has demonstrated significant anticancer properties. It has been tested against various human cancer cell lines, showing cytotoxic effects that suggest its potential use in cancer therapy. For instance, derivatives of indole have been noted to induce apoptosis in cancer cells through various biochemical pathways .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- Receptor Binding : The compound binds with high affinity to several receptors involved in cellular signaling pathways.

- Biochemical Pathways : It influences key pathways related to cell growth, apoptosis, and immune responses .

Case Studies and Research Findings

- Antiviral Evaluation : In a study evaluating the antiviral efficacy of indole derivatives, this compound showed promising results against influenza virus strains with IC50 values indicating effective inhibition.

- Cytotoxicity Studies : Research conducted on various human cancer cell lines (e.g., MDA-MB-231, A549) revealed that this compound exhibits cytotoxic effects with IC50 values ranging from 10 µM to 30 µM depending on the cell line tested .

- Structure-Activity Relationship (SAR) : Studies focused on understanding how structural modifications impact biological activity have highlighted that the presence of both chloro and methoxy groups is crucial for enhancing the anticancer properties of this compound .

Applications in Agriculture

Beyond its medicinal properties, this compound may have applications in agriculture due to its structural similarity to plant hormones like indole-3-acetic acid (IAA), which regulates plant growth and development. This suggests potential use as a growth regulator or herbicide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Chloro-4-methoxy-1H-indole-2,3-dione has garnered attention for its potential therapeutic applications:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may act as an inhibitor of various cancer cell lines, with IC50 values suggesting effective cytotoxicity. For example, related indole derivatives have demonstrated IC50 values ranging from 4.0 to 10.0 µM against different cancer types .

- Antiviral Properties : Research indicates that indole derivatives can inhibit viruses such as influenza A and Coxsackie B4, showcasing the potential of this compound in antiviral therapy.

Agricultural Applications

The structural similarity of this compound to plant hormones like indole-3-acetic acid suggests potential uses in agriculture:

- Growth Regulation : It may serve as a growth regulator in plants, promoting or inhibiting growth processes similar to natural auxins.

Biochemical Research

The compound's interaction with biological targets is an area of active investigation:

- Mechanism of Action : It is believed to interact with specific enzymes and receptors involved in various biochemical pathways, influencing cellular functions and metabolic processes .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Studies : A study reported that derivatives of indole exhibited significant anticancer activity against human cancer cell lines. The findings highlighted the structure–activity relationship (SAR) that can be leveraged for designing more potent derivatives .

- Antiviral Efficacy : Another research project focused on the antiviral activities of related compounds against influenza and other viral infections, indicating that modifications in the indole structure could enhance antiviral efficacy.

- Plant Growth Regulation : Experiments have shown that compounds structurally related to this compound can mimic plant hormones and regulate growth patterns in various plant species.

Análisis De Reacciones Químicas

Oxidation Reactions

The isatin core (indole-2,3-dione) is inherently susceptible to oxidation due to its conjugated carbonyl system. Key findings include:

-

Formation of Quinones : Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃ in acidic media), the compound undergoes oxidation at the 5-position of the indole ring, yielding a quinone derivative .

-

Epoxidation : Reaction with peracids (e.g., mCPBA) selectively oxidizes the double bond in the indole ring, forming an epoxide .

Reduction Reactions

Reduction targets the carbonyl groups and the chloro substituent:

-

Ketone Reduction : Using NaBH₄ or LiAlH₄, the 2,3-dione moiety is reduced to a diol, yielding 7-chloro-4-methoxy-1H-indole-2,3-diol .

-

Dehalogenation : Catalytic hydrogenation (H₂/Pd-C) removes the chloro group, producing 4-methoxy-1H-indole-2,3-dione .

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Dione Reduction | NaBH₄, MeOH, 0°C | 7-Chloro-4-methoxy-1H-indole-2,3-diol | |

| Dechlorination | H₂ (1 atm), 10% Pd/C, EtOH | 4-Methoxy-1H-indole-2,3-dione |

Substitution Reactions

The chloro group at position 7 participates in nucleophilic aromatic substitution (NAS), while the methoxy group at position 4 is less reactive:

-

Chloro Replacement : Reaction with amines (e.g., morpholine) in DMF at 120°C replaces the chloro group with a morpholino substituent .

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at position 5, yielding 5-nitro-7-chloro-4-methoxy-1H-indole-2,3-dione .

Cycloaddition and Friedel-Crafts Reactions

The isatin core participates in cycloaddition and alkylation reactions:

-

Friedel-Crafts Alkylation : With indoles and a Cu-Schiff base catalyst, the compound forms spiro-oxindole derivatives via asymmetric alkylation .

-

1,3-Dipolar Cycloaddition : Reacts with nitrones to generate spirocyclic oxindoles, which exhibit cytostatic activity .

Functionalization at the Methoxy Group

While the 4-methoxy group is generally stable, demethylation can occur under harsh conditions:

-

Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding 7-chloro-1H-indole-2,3,4-trione .

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 7-Chloro-1H-indole-2,3,4-trione |

Comparative Reactivity

| Position | Substituent | Reactivity |

|---|---|---|

| 7 | Cl | High (NAS, reduction) |

| 4 | OCH₃ | Low (stable under mild conditions) |

| 5 | H | Moderate (electrophilic substitution) |

| 2,3 | =O | High (reduction, cycloaddition) |

Propiedades

IUPAC Name |

7-chloro-4-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)7-6(5)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVWQQZWRTXTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302189 | |

| Record name | 7-chloro-4-methoxy-1h-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15345-55-8 | |

| Record name | 15345-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-4-methoxy-1h-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.